1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create a chemical compound. This can include the types of reactions used, the order in which reactants are combined, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include looking at what reactants are needed to produce the compound, what products are formed when the compound reacts, the conditions under which these reactions occur, and the mechanisms of these reactions .Physical and Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Photophysical Properties and Solid-State Emission
Research on related naphthalimide-based compounds has explored their photophysical properties, particularly focusing on aggregation-enhanced emission and solid-state emission. These compounds form nanoaggregates in aqueous solutions and exhibit unique emission intensities influenced by π-π stacking and intermolecular interactions. Such studies are crucial for developing new materials for optical devices and sensors (Srivastava, A., Singh, A., & Mishra, L., 2016).
Ligand Catalysis
Tetrahydroisoquinoline derivatives, resembling the structure of interest, have been utilized in ligand catalysis, demonstrating the potential of these compounds in synthesizing various alkaloids. This showcases their importance in pharmaceutical synthesis and chemical research, providing a pathway to diverse bioactive molecules (Chakka, S. K., McKay, M. G., Govender, T., Kruger, H., & Maguire, G. E., 2011).
Synthesis and Stereochemical Studies
Isoquinoline derivatives have also been the subject of synthesis and stereochemical studies, leading to the preparation of compounds with potential as catalysts or in medicinal chemistry. These studies highlight the versatility and utility of isoquinoline compounds in creating stereochemically complex structures (Kóbor, J., Sohár, P., & Fülöp, F., 1994).
Antimicrobial Activity
Another area of research involves the synthesis of quinoline hydrazone derivatives and their evaluation for antimicrobial activity. This suggests a possible application of the compound in developing new antimicrobial agents, given the structural similarities (Bawa, S., Kumar, S., Drabu, S., & Kumar, R., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-30-22-12-19-21(13-23(22)31-2)27(14-16-6-4-3-5-7-16)15-20(25(19)29)24(28)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXKXIWCTPLKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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